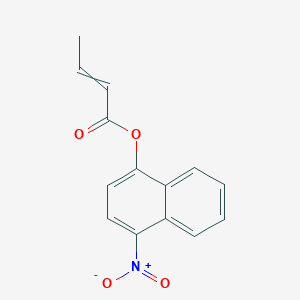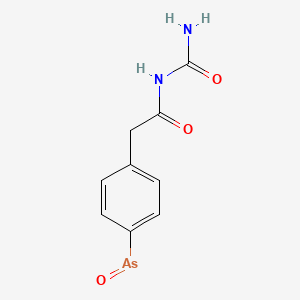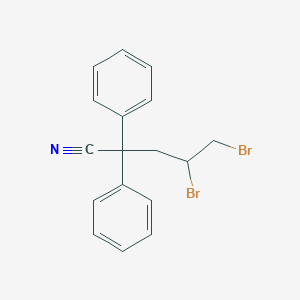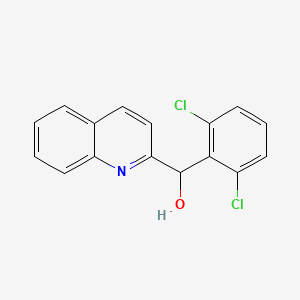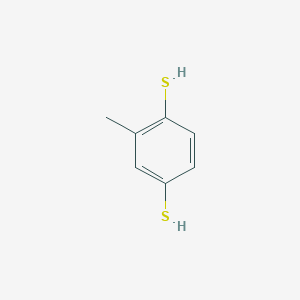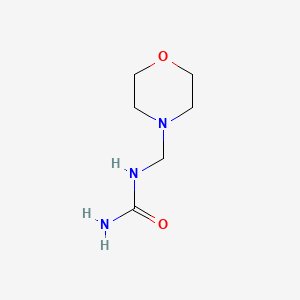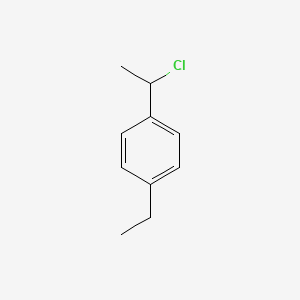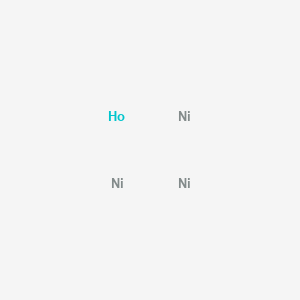
Benzene, 1,2-hexadienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-hexadienyl- is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of benzene where a hexadienyl group is attached to the benzene ring. This compound is known for its unique structure, which includes a conjugated diene system, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, 1,2-hexadienyl- can be synthesized through several methods. One common approach involves the reaction of benzene with hexadienyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods: This involves the use of large reactors, controlled temperatures, and efficient separation techniques to obtain high yields of the compound .
Types of Reactions:
Oxidation: Benzene, 1,2-hexadienyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of hexadiene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Hexadiene derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Applications De Recherche Scientifique
Benzene, 1,2-hexadienyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of substituents on benzene rings.
Biology: Research on its biological activity and potential as a precursor for biologically active molecules.
Medicine: Investigations into its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemicals
Mécanisme D'action
The mechanism by which benzene, 1,2-hexadienyl- exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for delocalization of electrons, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic aromatic substitution or oxidation .
Comparaison Avec Des Composés Similaires
Benzene, 1,3-hexadienyl-: Another derivative of benzene with a different positioning of the hexadienyl group.
Uniqueness: Benzene, 1,2-hexadienyl- is unique due to its conjugated diene system, which imparts distinct reactivity and makes it a valuable compound for studying the effects of conjugation on chemical behavior. Its ability to undergo a variety of reactions and form diverse products sets it apart from simpler benzene derivatives .
Propriétés
Numéro CAS |
13633-27-7 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h4-5,7-11H,2-3H2,1H3 |
Clé InChI |
MSIPDVCLKKSQNM-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


